molecular formula C15H11Cl2N3OS B2856849 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-59-3

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2856849
CAS No.: 896326-59-3
M. Wt: 352.23
InChI Key: DBZOKVKORYWNNM-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfanyl group, and a pyridotriazinone core. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dichlorobenzyl chloride: This intermediate is synthesized by chlorinating 3,4-dichlorotoluene.

    Formation of 3,4-Dichlorobenzylthiol: The benzyl chloride is then reacted with thiourea to form the corresponding thiol.

    Cyclization: The thiol is reacted with 2-amino-4,6-dimethylpyridine to form the pyridotriazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridotriazinone core or the dichlorophenyl group.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyridotriazinone derivatives.

    Substitution: Functionalized dichlorophenyl derivatives.

Scientific Research Applications

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]-6-methylpyrido[1,2-a][1,3,5]triazin-4-one
  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]-7-ethylpyrido[1,2-a][1,3,5]triazin-4-one
  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-5-one

Uniqueness

The uniqueness of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its specific substitution pattern and the presence of both dichlorophenyl and methylsulfanyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-9-2-5-13-18-14(19-15(21)20(13)7-9)22-8-10-3-4-11(16)12(17)6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZOKVKORYWNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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